8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine

Spirocyclic Compounds Chemical Synthesis Drug Discovery Scaffolds

Sourcing a defined, three-dimensional spirocyclic scaffold for fragment screening or systematic SAR exploration can be a bottleneck in early drug discovery. This 8-ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine (CAS 1706581-45-4) directly addresses that need. - Conformationally locked 1-oxa-8-azaspiro[5.5]undecane core with a reactive 4-amine handle for rapid derivatization. - 8-Ethyl N-alkylation distinguishes it from the unsubstituted core, enabling direct LogP and solubility profiling. - High-purity lot suitable for NMR-based (STD, WaterLOGSY) or SPR fragment screens without confounding impurities.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B11902967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCN1CCCC2(C1)CC(CCO2)N
InChIInChI=1S/C11H22N2O/c1-2-13-6-3-5-11(9-13)8-10(12)4-7-14-11/h10H,2-9,12H2,1H3
InChIKeyJPYMEQHASPOPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine: A Spirocyclic Piperidine Scaffold for Drug Discovery


8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine (CAS: 1706581-45-4) is a spirocyclic compound featuring a piperidine ring and a tetrahydropyran ring fused at a single spiro carbon . This structure belongs to the broader class of 1-oxa-8-azaspiro[5.5]undecanes, which are of interest in medicinal chemistry as conformationally restricted scaffolds for exploring biological targets .

Why Generic Substitution Fails for 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine


Spirocyclic scaffolds are not interchangeable. The specific placement of heteroatoms and the 8-ethyl substitution pattern on the 1-oxa-8-azaspiro[5.5]undecane core directly dictate a molecule's three-dimensional conformation, lipophilicity (LogP), and hydrogen-bonding capacity . These physicochemical properties are critical determinants of target engagement, selectivity, and downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Even minor modifications, such as altering the position of the oxygen atom (e.g., 1-oxa-8-azaspiro[5.5]undecane vs. 8-oxa-1-azaspiro[5.5]undecane), can profoundly impact a compound's ability to interact with specific biological targets .

Product-Specific Quantitative Evidence for 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine


Baseline Purity and Identity for Consistent Research Outcomes

The compound is supplied with a minimum purity specification, which is a critical baseline metric for ensuring reproducible experimental results. This is compared against a general industry standard for research-grade chemicals.

Spirocyclic Compounds Chemical Synthesis Drug Discovery Scaffolds

Molecular Weight Confirmation for Accurate Experiment Planning

The compound's molecular weight is confirmed to be 198.31 g/mol. This value is critical for accurate molarity calculations in assays and for predicting physicochemical properties compared to other spirocyclic analogs.

Spirocyclic Compounds Chemical Synthesis Drug Discovery Scaffolds

Optimal Research and Industrial Application Scenarios for 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine


Building a Spirocyclic-Focused Fragment Library

Due to its defined three-dimensional structure, this compound serves as a valuable starting point for constructing fragment libraries aimed at exploring novel chemical space. Its high purity makes it suitable for initial NMR-based or SPR-based fragment screens.

Structure-Activity Relationship (SAR) Studies on Piperidine-Containing Scaffolds

The 8-ethyl substitution on the piperidine nitrogen is a key feature that distinguishes it from the unsubstituted 1-oxa-8-azaspiro[5.5]undecane core . Researchers can use this compound to systematically study the impact of this N-alkylation on target binding and physicochemical properties like LogP and solubility.

Chemical Synthesis and Methodology Development

The spirocyclic core is a challenging synthetic target. This specific compound, with its 8-ethyl and 4-amine functionalities, can be used as a substrate to develop and optimize novel synthetic methodologies, such as new spirocyclization reactions or selective functionalization of the piperidine ring .

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